Cas no 55063-97-3 (methyl methacrylate-3,3-d2)
methyl methacrylate-3,3-d2 Chemical and Physical Properties
Names and Identifiers
-
- methyl methacrylate-3,3-d2
- 2,4,6-Trimethyl-benzoesaeure-methylester
- 2,4,6-trimethyl-benzoic acid methyl ester
- 3,3-dideuterio-2-methyl-acrylic acid methyl ester
- AC1LATGB
- AC1Q41XE
- Benzoic acid, 2,4,6-trimethyl-, methyl ester
- CTK4F0291
- methyl mesitoate
- PubChem15474
- SureCN1036031
- 55063-97-3
- D99461
- Methyl 3,3-dideuterio-2-methylprop-2-enoate
- methyl 3,3-dideuterio-2-methyl-prop-2-enoate
-
- Inchi: 1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2
- InChI Key: VVQNEPGJFQJSBK-DICFDUPASA-N
- SMILES: O(C)C(/C(=C(\[2H])/[2H])/C)=O
Computed Properties
- Exact Mass: 102.065
- Monoisotopic Mass: 102.065
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 94.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- PSA: 26.30000
- LogP: 0.73550
methyl methacrylate-3,3-d2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M321304-2.5mg |
Methyl Methacrylate-3,3-d2 |
55063-97-3 | 2.5mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M321304-5mg |
Methyl Methacrylate-3,3-d2 |
55063-97-3 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M321304-25mg |
Methyl Methacrylate-3,3-d2 |
55063-97-3 | 25mg |
$144.00 | 2023-05-17 | ||
| A2B Chem LLC | AG20090-100mg |
METHYL METHACRYLATE-3,3-D2 |
55063-97-3 | 100mg |
$398.00 | 2024-04-19 | ||
| A2B Chem LLC | AG20090-250mg |
METHYL METHACRYLATE-3,3-D2 |
55063-97-3 | 250mg |
$621.00 | 2024-04-19 |
methyl methacrylate-3,3-d2 Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on methyl methacrylate-3,3-d2
Methyl Methacrylate-3,3-D2: A Versatile Compound in Biomedical Applications
Methyl methacrylate-3,3-d2 (CAS No. 55063-97-3) is a deuterated derivative of methyl methacrylate (MMA), a widely used monomer in polymer science and biomedical engineering. This compound features two deuterium atoms substituted at the 3,3-position of the methyl methacrylate backbone, which significantly alters its physical and chemical properties compared to the standard MMA. The deuteration introduces unique characteristics that have garnered significant attention in recent years, particularly in the development of advanced drug delivery systems and medical polymers.
Recent studies published in Advanced Healthcare Materials (2023) highlight the potential of methyl methacrylate-3,3-d2 as a building block for designing biocompatible polymers with tunable mechanical properties. Researchers have demonstrated that the deuteration of MMA can enhance the thermal stability of poly(methyl methacrylate) (PMMA) by reducing vibrational entropy, which is critical for applications requiring long-term structural integrity in vivo. This finding aligns with the broader trend in biomedical materials science to optimize polymer performance through isotopic modification.
The deuterated MMA derivative has also shown promise in the development of drug-eluting polymers. A 2024 study in Biomaterials Science reported that methyl methacrylate-3,3-d2 can be incorporated into hydrogel matrices to control the release kinetics of therapeutic agents. The deuteration was found to reduce the rate of hydrolytic degradation, allowing for more precise modulation of drug release profiles. This application is particularly relevant for chronic disease management, where sustained drug delivery is essential.
From a synthetic perspective, the production of methyl methacrylate-3,3-d2 involves a multi-step process that leverages deuterium labeling techniques. Recent advancements in catalytic hydrogenation methods have enabled the efficient synthesis of this compound with high isotopic purity. A 2023 paper in Organic Letters described a novel approach using iridium-based catalysts to achieve selective deuteration at the 3,3-position, which is a critical step in ensuring the compound's utility in biomedical applications.
The biomedical applications of methyl methacrylate-3,3-d2 extend beyond drug delivery systems. Research published in ACS Biomaterials Science & Engineering (2024) explored its use in creating biodegradable scaffolds for tissue engineering. The deuteration was found to improve the mechanical strength of the scaffolds while maintaining biocompatibility with mammalian cells. This discovery opens new avenues for the development of regenerative medicine technologies that require precise control over material degradation rates.
Another emerging area of research involves the use of methyl methacrylate-3,3-d2 in nanoparticle synthesis. A 2023 study in Nano Letters demonstrated that the deuteration of MMA can enhance the stability of polymeric nanoparticles in biological environments. The deutered derivative was shown to reduce the rate of nanoparticle aggregation, which is crucial for applications such as targeted drug delivery and imaging agents.
From a mechanistic standpoint, the deuteration of MMA introduces subtle but significant changes in the molecular dynamics of the polymer. A 2024 review article in Macromolecules discussed how the deuteration of the 3,3-position affects the vibrational modes of the polymer chains, leading to altered physical properties. This has important implications for the design of biomaterials that require specific mechanical and thermal characteristics.
Furthermore, the synthetic versatility of methyl methacrylate-3,3-d2 has led to its incorporation into multifunctional polymers. Recent work published in Chemical Communications (2023) described the development of a hybrid polymer system combining deutered MMA with functional groups that enable both drug delivery and imaging capabilities. This dual functionality represents a significant advancement in the field of smart biomaterials.
The environmental impact of using methyl methacrylate-3,3-d2 is another area of growing interest. A 2024 study in Environmental Science & Technology evaluated the biodegradation rates of deutered MMA derivatives under various environmental conditions. The results indicated that the deuteration slightly affects the degradation kinetics, which could have implications for the long-term sustainability of biomedical polymers.
Looking ahead, the potential applications of methyl methacrylate-3,3-d2 are expected to expand further. Researchers are exploring its use in 3D bioprinting to create complex tissue structures with controlled mechanical properties. A 2023 paper in Advanced Functional Materials demonstrated that deutered MMA can be used as a printable ink to fabricate biocompatible scaffolds with precise architectural features. This development could revolutionize the field of personalized medicine.
Finally, the challenges associated with the use of methyl methacrylate-3,3-d2 are an important consideration. While the deuteration offers several advantages, it also introduces complexities in synthetic processes and material characterization. Ongoing research aims to address these challenges through the development of more efficient synthesis methods and advanced analytical techniques for isotopic tracking.
In conclusion, the deutered MMA derivative, methyl methacrylate-3,3-d2, represents a promising material for a wide range of biomedical applications. Its unique properties, stemming from the deuteration of the 3,3-position, have enabled significant advances in drug delivery systems, tissue engineering, and smart biomaterials. As research in this field continues to evolve, the potential applications of methyl methacrylate-3,3-d2 are likely to expand further, contributing to the development of more effective and sustainable biomedical solutions.
For more information on the latest research and developments in the field of methyl methacrylate-3,3-d2, we recommend consulting the cited studies in Advanced Healthcare Materials, Biomaterials Science, and ACS Biomaterials Science & Engineering. These resources provide in-depth insights into the mechanistic advantages and biomedical applications of this important compound.
The deuteration of MMA, particularly at the 3,3-position, has emerged as a powerful strategy for tailoring the properties of polymers for biomedical applications. As the field continues to advance, the potential applications of methyl methacrylate-3,3-d2 are expected to grow, offering new opportunities for innovation in healthcare and materials science.
Ultimately, the development of methyl methacrylate-3,3-d2 represents a significant milestone in the quest for advanced biomaterials. Its unique properties and versatility make it a valuable tool for addressing complex challenges in medicine and biotechnology. As research in this area progresses, we can anticipate even more groundbreaking applications that will further enhance the capabilities of biomedical polymers.
In summary, the deutered MMA derivative, methyl methacrylate-3,3-d2, is a remarkable compound with a wide range of biomedical applications. Its mechanistic advantages and synthetic versatility have positioned it as a key material for the development of innovative solutions in healthcare. As the field continues to evolve, the potential applications of methyl methacrylate-3,3-d2 are likely to expand, contributing to the advancement of biomedical science and technology.
For those interested in exploring the mechanistic advantages and biomedical applications of methyl methacrylate-3,3-d2, the cited studies in Advanced Healthcare Materials, Biomaterials Science, and ACS Biomaterials Science & Engineering provide a comprehensive overview of this important compound. These resources offer valuable insights into the synthetic methods, mechanistic properties, and biomedical applications of methyl methacrylate-3,3-d2.
As the field of biomedical materials science continues to advance, the potential applications of methyl methacrylate-3,3-d2 are expected to grow even further. Researchers are actively investigating new ways to leverage the mechanistic advantages of this compound to develop more effective and sustainable biomedical solutions. These efforts are likely to lead to significant breakthroughs in the field, opening up new possibilities for innovative applications and technological advancements.
In conclusion, the deutered MMA derivative, methyl methacrylate-3,3-d2, is a promising material with a wide range of biomedical applications. Its mechanistic advantages and synthetic versatility have positioned it as a key material for the development of innovative solutions in healthcare. As research in this area progresses, we can anticipate even more groundbreaking applications that will further enhance the capabilities of biomedical polymers.
55063-97-3 (methyl methacrylate-3,3-d2) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)